

2-Chloro-4-(trifluoromethyl)pyridine chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1345723

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An In-depth Technical Guide to **2-Chloro-4-(trifluoromethyl)pyridine**: Properties, Synthesis, and Applications

Introduction

2-Chloro-4-(trifluoromethyl)pyridine, identified by CAS Number 81565-18-6, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development.^[1] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 2-position and a potent electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position, imparts a unique reactivity profile that makes it an invaluable building block in organic synthesis.

The strategic incorporation of the trifluoromethyl group is a cornerstone of modern drug design, often conferring enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved binding affinity to biological targets.^[2] The chlorine atom, meanwhile, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of this important intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **2-Chloro-4-(trifluoromethyl)pyridine** are crucial for its handling, storage, and application in synthetic protocols. It typically appears as a colorless to light yellow liquid.[3]

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	81565-18-6	[3][4]
Molecular Formula	C ₆ H ₃ ClF ₃ N	[3][4]
Molecular Weight	181.54 g/mol	[3][4]
Appearance	Colorless to light yellow liquid/oil	[1][3]
Melting Point	-19 °C	[3][5]
Boiling Point	146-147 °C (lit.)	[5][6]
Density	1.411 - 1.417 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.4490 (lit.)	[3]
Flash Point	58.1 °C / 127 °F	[3][5]
Solubility	Sparingly soluble in Methanol; Soluble in Chloroform	[3][5]
pKa	-1.34 (Predicted)	[3][5]
LogP	2.75	[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **2-Chloro-4-(trifluoromethyl)pyridine**.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural verification. The gauge-independent atomic orbital (GIAO) method has been used

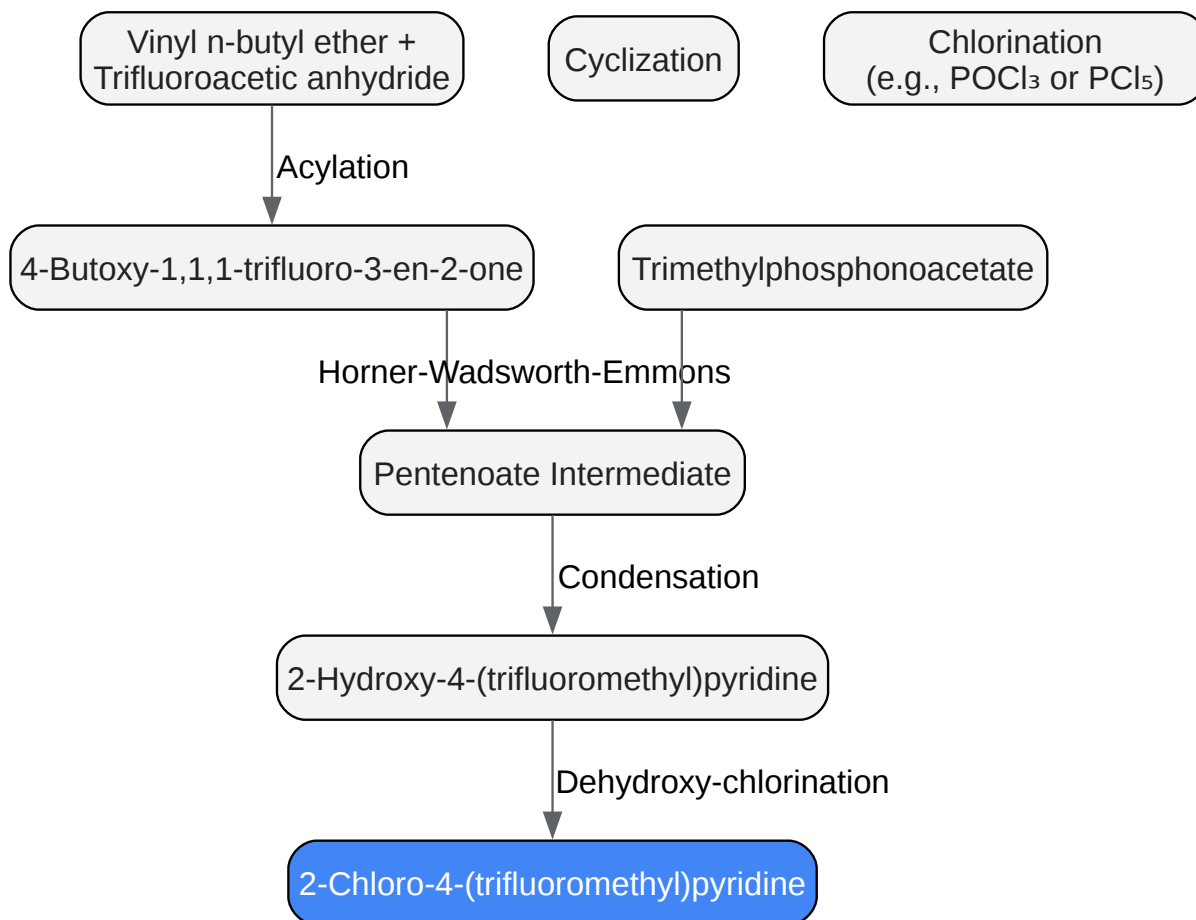
for theoretical calculations of chemical shifts, which show good agreement with experimental data.^[7]

- Infrared (IR) and Raman Spectroscopy: Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra provide detailed information about the vibrational modes of the molecule. Key vibrational bands corresponding to C-C stretching, C-H bending, and the characteristic vibrations of the C-Cl and C-CF₃ bonds have been identified and assigned through density functional theory (DFT) calculations.^[7]
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of the compound.^[8]

Synthesis Pathway

While several synthetic routes to **2-Chloro-4-(trifluoromethyl)pyridine** exist, a common approach involves the construction of the pyridine ring followed by chlorination. One modern, scalable method starts from readily available materials and proceeds through a cyclocondensation reaction.^[9]

Diagram: Synthesis Workflow



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Caption: Multi-step synthesis of **2-Chloro-4-(trifluoromethyl)pyridine**.

Experimental Protocol: Synthesis via Chlorination of Pyridone

This protocol is based on the final chlorination step, a common transformation in pyridine chemistry.^[10] The precursor, 2-Hydroxy-4-(trifluoromethyl)pyridine, can be synthesized via the route shown above or other published methods.

- Setup: To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and N,N-dimethylformamide (DMF, ~1.5 mL per gram of starting material).

- **Reagent Addition:** At room temperature, carefully add phosphorus pentachloride (PCl_5) (2.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
- **Reaction:** Stir the reaction mixture at room temperature for 5 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
- **Work-up:** Carefully pour the reaction mixture into ice water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Isolation:** Purify the resulting crude product by vacuum distillation to yield **2-chloro-4-(trifluoromethyl)pyridine** as a colorless liquid.[\[10\]](#)

Causality Note: Phosphorus pentachloride (PCl_5) or phosphorus oxychloride (POCl_3) are effective reagents for converting the more stable 2-pyridone tautomer into the corresponding 2-chloropyridine. The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion.

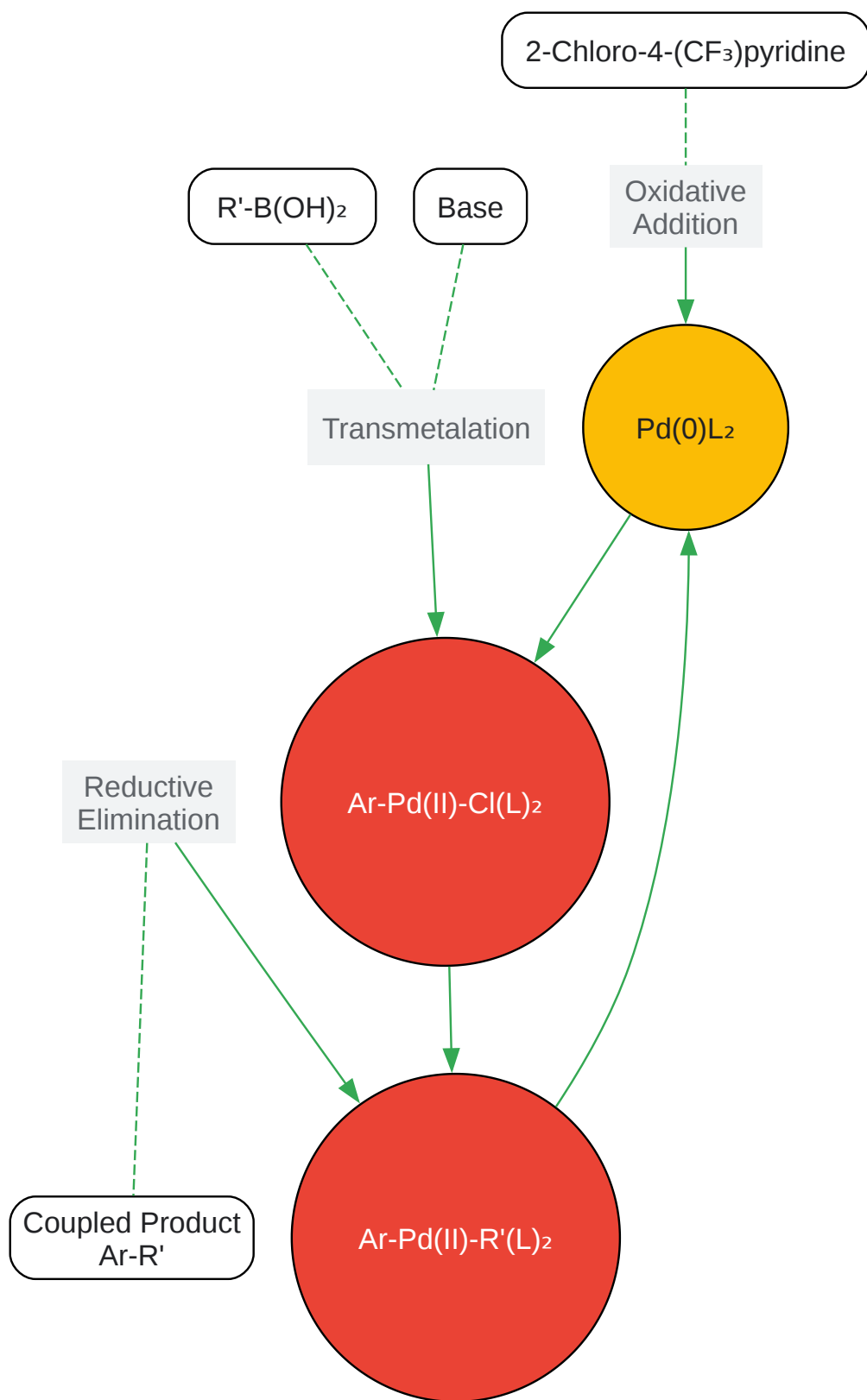
Chemical Reactivity and Key Transformations

The reactivity of **2-Chloro-4-(trifluoromethyl)pyridine** is dominated by the electronic properties of its substituents. The $-\text{CF}_3$ group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), particularly at the chlorine-bearing C2 position.

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The chloro group at the C2 position is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which uses a boronic acid or ester, is a cornerstone of modern synthesis for creating biaryl structures prevalent in pharmaceuticals.

Diagram: Suzuki Coupling Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki coupling of **2-Chloro-4-(trifluoromethyl)pyridine**.

Experimental Protocol: General Suzuki Coupling

- **Inert Atmosphere:** To an oven-dried flask, add **2-Chloro-4-(trifluoromethyl)pyridine** (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
- **Heating:** Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LCMS.
- **Work-up:** After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be reliably monitored by LCMS. The disappearance of the starting material (m/z 181) and the appearance of the product's molecular ion peak provide a clear and quantitative measure of conversion, ensuring the protocol's integrity.

Applications in Research and Development

2-Chloro-4-(trifluoromethyl)pyridine is a valuable precursor for a wide range of high-value molecules.

- **Pharmaceuticals:** It is a key intermediate in the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor. The trifluoromethylpyridine motif is present in numerous active pharmaceutical ingredients (APIs) and clinical candidates, valued for its ability to enhance pharmacokinetic properties.^{[11][12]}
- **Agrochemicals:** This compound and its derivatives are used to synthesize herbicides and fungicides.^{[9][13]} The trifluoromethyl group often increases the biological efficacy of these

agents.[13]

- **Material Science:** It serves as a precursor for synthesizing ligands like 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, which are used in coordination chemistry and the development of functional materials.[3][6]

Safety and Handling

Proper handling and storage are critical when working with **2-Chloro-4-(trifluoromethyl)pyridine**.

- **Hazard Identification:** The compound is classified as a skin, eye, and respiratory irritant. It is a combustible liquid.
- **Precautionary Statements:** Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Work in a well-ventilated fume hood. Avoid breathing vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place.[5] Keep away from heat, sparks, and open flames.

Conclusion

2-Chloro-4-(trifluoromethyl)pyridine is a cornerstone building block for modern chemical synthesis. Its unique electronic properties, conferred by the strategically placed chloro and trifluoromethyl groups, provide a gateway to complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity profile enables researchers and drug development professionals to leverage its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

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